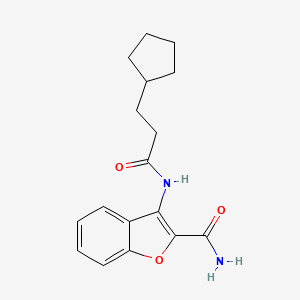
3-(3-Cyclopentylpropanamido)benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-(3-Cyclopentylpropanamido)benzofuran-2-carboxamide" is a derivative of benzofuran-2-carboxamide, a scaffold that has been extensively studied for its potential biological activities, including anticancer, anti-inflammatory, and cholinesterase inhibitory effects. Benzofuran derivatives have been synthesized and evaluated for various biological activities, as seen in the provided papers, which discuss the synthesis and biological evaluation of benzofuran carboxamide derivatives with different substituents and their potential as therapeutic agents .
Synthesis Analysis
The synthesis of benzofuran-2-carboxamide derivatives typically involves the reaction of salicylaldehyde derivatives with appropriate reagents such as ethyl bromoacetate, followed by hydrolysis and amidation with different amines . Some methods also include cascade formal [3 + 2] cycloaddition reactions catalyzed by metal triflates to introduce various substituents onto the benzofuran scaffold . Microwave-assisted synthesis has been employed as a rapid and efficient method to produce these compounds, highlighting the versatility and adaptability of the synthetic routes for these derivatives .
Molecular Structure Analysis
The molecular structure of benzofuran-2-carboxamide derivatives has been characterized using spectroscopic methods such as NMR, IR, Mass, and X-ray crystallography . Additionally, computational studies including DFT calculations, molecular docking, and analysis of intermolecular interactions have been conducted to optimize the structure and predict the biological activities of these compounds .
Chemical Reactions Analysis
Benzofuran-2-carboxamide derivatives can undergo various chemical reactions depending on the substituents present on the benzofuran ring and the amide nitrogen. These reactions can include further functionalization, such as O-alkylation and Knoevenagel condensation, to introduce additional pharmacophores and improve biological activity . The reactivity of these molecules can be influenced by the electronic properties of the substituents, as analyzed through molecular electrostatic potential and frontier molecular orbitals studies .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzofuran-2-carboxamide derivatives are influenced by their molecular structure. The introduction of different substituents can affect properties such as solubility, melting point, and stability. The presence of hydrophobic groups and the +M effect of substituents on the N-phenyl ring have been found to potentiate the anticancer activity and NF-κB inhibitory activity, respectively . The electronic properties, such as HOMO-LUMO gap energy, are crucial for understanding the reactivity and potential biological activities of these compounds .
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
A series of new 3-(glycinamido)-benzofuran-2-carboxamide derivatives were synthesized, showcasing the chemical's versatility in developing new bioactive entities. These compounds were evaluated for their antimicrobial, anti-inflammatory, and DPPH radical scavenging activities, highlighting the chemical's potential in medicinal chemistry applications (Lavanya, Sribalan, & Padmini, 2017).
Antimicrobial and Antipyretic Agents
Another study utilized a microwave-assisted one-pot approach to synthesize benzofuran-2-carboxamides, which were assayed for their anti-inflammatory, analgesic, and antipyretic activities in vivo. Some derivatives demonstrated potent activities, suggesting their importance in the development of new pharmacological agents (Xie et al., 2014).
Antitumor and Antiviral Activities
The synthesis of C-nucleosides with modified sugar moieties, including 3(5)-Carboxamido-4-(β- d -ribofuranosyl)pyrazoles and tetrazole C-nucleosides, demonstrated moderate in vitro antiviral and antitumor activities. These findings open new avenues for the development of therapeutic agents targeting specific cancer cell lines and viral infections (Popsavin et al., 2002).
Antibiotic and Antibacterial Drugs
A study on the synthesis of thiophene-2-carboxamide derivatives revealed their potential as new antibiotic and antibacterial drugs. This research contributes to the search for novel compounds with effective microbial inhibition properties (Ahmed, 2007).
Antimicrobial and Antifungal Activity
Research on the synthesis and characterization of ortho-amino substituted benzamide derivatives indicated significant antimicrobial and antifungal activities. These findings highlight the role of benzamides in developing new therapeutic agents for treating various microbial and fungal infections (Ammaji et al., 2019).
Orientations Futures
Given the vast number of applications of benzofuran-based drugs in today’s medicine, there exists considerable interest for novel synthetic methodologies that can grant expedient access to new kinds of benzofuran derivatives . The broad range of clinical uses of benzofuran derivatives indicates the diverse pharmacological activities of this series of compounds, making these substances potential natural drug lead compounds .
Propriétés
IUPAC Name |
3-(3-cyclopentylpropanoylamino)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c18-17(21)16-15(12-7-3-4-8-13(12)22-16)19-14(20)10-9-11-5-1-2-6-11/h3-4,7-8,11H,1-2,5-6,9-10H2,(H2,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPIJKEKAWFXOCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Cyclopentylpropanamido)benzofuran-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

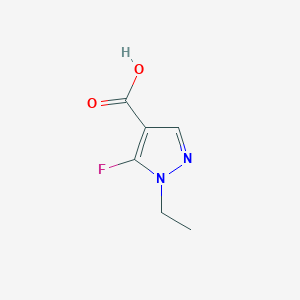
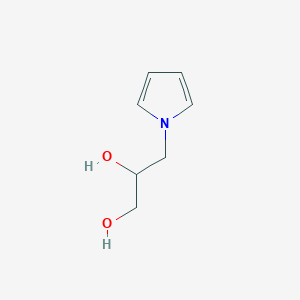
![2-[(3,5-Difluorophenyl)formamido]acetic acid](/img/structure/B3009211.png)
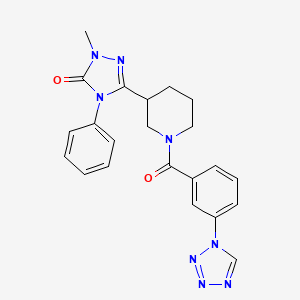
![4-(phenylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide](/img/structure/B3009216.png)
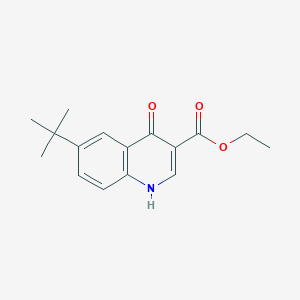
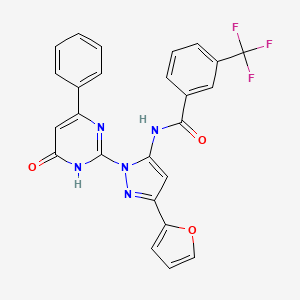
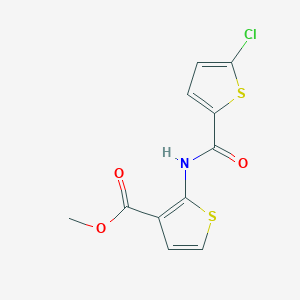
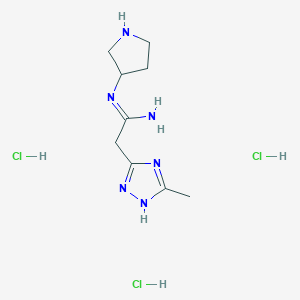
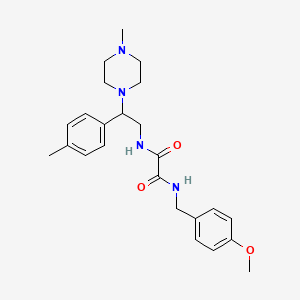
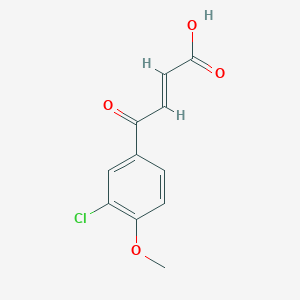
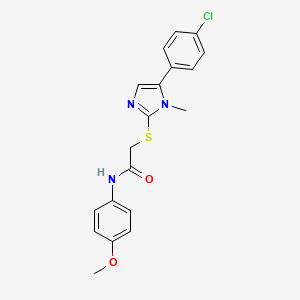
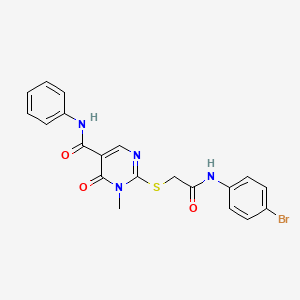
![[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-(4-methylthiadiazol-5-yl)methanone](/img/structure/B3009229.png)